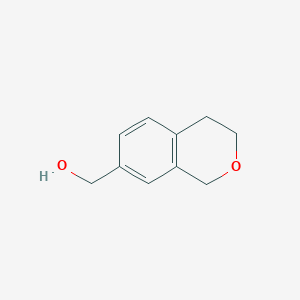

Isochroman-7-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isochroman-7-ylmethanol, also known as isochromanol, is an organic compound that belongs to the class of secondary alcohols. It is a colorless liquid that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Drug Delivery Systems

Isochroman derivatives have been explored for their potential in drug delivery systems. For instance, perylene-3-ylmethanol nanoparticles, a structurally similar compound, were utilized as drug delivery nanocarriers. These nanoparticles acted as both phototriggers for drug release and fluorescent chromophores for cell imaging, demonstrating their multifunctional capability in delivering anticancer drugs while enabling real-time monitoring of drug release (Jana, Devi, Maiti, & Singh, 2012).

Photochromic Bio-Materials

Isochroman derivatives have found applications in the development of photochromic materials for bio-sensing and cellular imaging. These materials can undergo reversible transformations between different isomers upon exposure to light, allowing for optical manipulation of bio-macromolecules. This property opens up new possibilities for designing photo-responsive nanocarriers and bio-materials (Zhang, Wang, & Tian, 2014).

Synthetic Organic Chemistry

Isochromanones and isoquinolines, crucial intermediates for complex chemical syntheses, have been efficiently synthesized via a Yb(OTf)3-catalyzed tandem process involving oxiranyl and aziridinyl ketones. This method showcases the role of isochroman derivatives in facilitating the synthesis of bioactive compounds and pharmaceuticals (Wei & Zhang, 2012).

Antimicrobial Activity

Novel isochroman-triazoles and thiadiazole hybrids have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited moderate to good activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Saeed & Mumtaz, 2017).

Biological Activities and Medicinal Applications

Isochroman derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects. Their structural diversity and the ability to modulate pharmacological properties through structural modifications make them valuable in drug discovery and development (Zhao et al., 2020).

Mechanism of Action

Target of Action

Isochroman-7-ylmethanol, also known as 3,4-dihydro-1H-isochromen-7-ylmethanol, is a compound with a privileged isochroman motif The isochroman motif is known to be present in a wide variety of biologically active molecules .

Mode of Action

The mode of action of Isochroman-7-ylmethanol involves its interaction with its targets through the oxa-Pictet–Spengler reaction . This reaction is a straightforward and modular way to construct the isochroman motif . The reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .

Biochemical Pathways

The biochemical pathways affected by Isochroman-7-ylmethanol are related to the oxa-Pictet–Spengler reaction . This reaction facilitates the initial Meinwald rearrangement, where epoxides are first converted in situ into the corresponding aldehydes before reacting further . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .

Result of Action

The result of the action of Isochroman-7-ylmethanol is the formation of functionalised isochromans . These isochromans can be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .

Action Environment

The action environment of Isochroman-7-ylmethanol can influence its action, efficacy, and stability. For instance, the use of HFIP as a solvent can expand the electrophile scope and facilitate the initial Meinwald rearrangement . .

properties

IUPAC Name |

3,4-dihydro-1H-isochromen-7-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVZVWNZPXLPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydro-1H-2-benzopyran-7-yl)methanol | |

CAS RN |

1391113-48-6 |

Source

|

| Record name | (3,4-dihydro-1H-2-benzopyran-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)